Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-
Description
The compound Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- is a Schiff base characterized by a phenolic core substituted with a methoxy group at position 2 and an (E)-configured iminomethyl group at position 4. The imine nitrogen is further functionalized with a 2-(4-morpholinyl)ethyl moiety. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science.
Properties
CAS No. |
957720-26-2 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-methoxy-6-(2-morpholin-4-ylethyliminomethyl)phenol |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-3-12(14(13)17)11-15-5-6-16-7-9-19-10-8-16/h2-4,11,17H,5-10H2,1H3 |
InChI Key |
TZWNOHUUAIKVIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The mechanism proceeds through a two-step process:
-
Nucleophilic attack : The primary amine group of 2-(4-morpholinyl)ethylamine attacks the electrophilic carbonyl carbon of o-vanillin, forming a hemiaminal intermediate.
-
Dehydration : Acid catalysis facilitates the elimination of water, resulting in the formation of the thermodynamically stable E-isomer of the Schiff base.
The reaction is typically conducted in polar protic solvents such as methanol or ethanol, which stabilize the transition state and dissolve both reactants effectively. Acetic acid (1–2% v/v) is commonly employed as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction kinetics and yield:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | 60–65 (reflux) | 4–6 | 87 | |
| Ethanol | 78–80 (reflux) | 6–8 | 82 | |
| Isopropanol | 80–82 (reflux) | 8–10 | 75 |
Methanol is preferred for its lower boiling point and higher dielectric constant, which accelerates the reaction. Ethanol, while slightly less efficient, offers a greener alternative due to its lower toxicity.
Catalytic Systems
-
Acid Catalysts : Acetic acid remains the most widely used catalyst, achieving yields >85%. Sulfuric acid (0.5 M) has been explored but risks over-protonation, leading to by-product formation.
-
Solid Acid Catalysts : Zeolites and Amberlyst-15 show promise in reducing corrosivity and enabling catalyst recycling, though yields remain comparable to homogeneous systems (80–84%).
Temperature and Time
Reflux conditions (60–80°C) are optimal for balancing reaction rate and product stability. Prolonged heating (>10 hours) in protic solvents may induce hydrolysis of the imine bond, reducing yield.
Advanced Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (15–20 minutes) by enhancing molecular collisions. Yields of 89–91% have been reported using ethanol as the solvent and acetic acid catalysis. This method is particularly advantageous for large-scale production due to its energy efficiency.
Solvent-Free Mechanochemical Synthesis
Ball milling o-vanillin and 2-(4-morpholinyl)ethylamine in the presence of silica gel as a grinding agent achieves 78% yield within 30 minutes. This approach eliminates solvent waste and simplifies purification, though scalability remains a challenge.
Purification and Characterization
Crystallization
The crude product is typically recrystallized from hot ethanol or methanol to remove unreacted starting materials and by-products. Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.
Spectroscopic Validation
-
IR Spectroscopy : A strong absorption band at 1620–1630 cm⁻¹ confirms the C=N stretch. The absence of carbonyl peaks (1680–1720 cm⁻¹) indicates complete conversion.
-
¹H NMR : Key signals include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency | Environmental Impact |
|---|---|---|---|---|
| Conventional Reflux | 87 | 99 | Moderate | High (solvent use) |
| Microwave-Assisted | 91 | 98 | High | Moderate |
| Mechanochemical | 78 | 97 | High | Low |
Conventional reflux remains the gold standard for small-scale synthesis, while microwave and mechanochemical methods offer sustainable alternatives for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or alkylated phenol derivatives.
Scientific Research Applications
Scientific Research Applications
-
Biochemical Research :
- The compound is utilized in biochemical assays to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable for investigating cellular mechanisms and pathways.
-
Proteomics :
- In proteomics, this compound serves as a probe for studying protein interactions and post-translational modifications. It aids in understanding complex biological systems and disease mechanisms.
- Antioxidant Studies :
- Antimicrobial Activity :
- Antiviral Research :
Antioxidant Activity
The presence of the hydroxyl group in the phenolic structure is crucial for antioxidant activity. Studies have demonstrated that derivatives of phenolic compounds can reduce markers of oxidative stress, indicating therapeutic potential in diseases associated with oxidative damage.
Antimicrobial Activity
The compound has shown effectiveness against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the varying degrees of susceptibility among different bacteria, highlighting the compound's potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits biological activity, it also demonstrates dose-dependent cytotoxic effects on human cell lines. Further studies are necessary to evaluate its safety profile and therapeutic window.
Case Studies
- Study on Antioxidant Effects :
- Antimicrobial Efficacy :
- Antiviral Mechanism Exploration :
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The imino group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Electronic Comparisons
*Molecular formula and weight estimated based on structural analogs.
Q & A
Basic: What are the standard methods for synthesizing and characterizing this Schiff base compound?
Answer:
The compound is synthesized via a condensation reaction between a substituted salicylaldehyde derivative and a morpholine-containing amine. Key steps include:
- Synthesis : Refluxing equimolar amounts of 2-methoxy-6-formylphenol and 2-(4-morpholinyl)ethylamine in ethanol under acidic conditions (e.g., glacial acetic acid) to form the imine bond .
- Characterization :
Basic: How is the purity and structural integrity of the compound validated?
Answer:
- Chromatography : High-performance liquid chromatography (HPLC) or GCMS ensures >98% purity by detecting residual reactants or by-products .
- Spectroscopy :
Advanced: What crystallographic refinement strategies are employed for resolving its structure?
Answer:
- Software : SHELXL (for small-molecule refinement) and WinGX (for data integration) are used. Parameters include:
- Data collection : Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω scans for high-resolution data .
Advanced: How can researchers address discrepancies in bond angles or torsional parameters during structural analysis?
Answer:
- Validation tools : PLATON or Mercury for checking geometric outliers. For example, C–N–C bond angles in the morpholine ring should align with sp³ hybridization (~109.5°).
- Refinement adjustments :
- Cross-verification : Compare with analogous structures (e.g., 2-ethoxy-6-[(E)-(4-methylphenylimino)methyl]phenol, R = 0.064) .
Advanced: What hypotheses exist regarding its biological activity, particularly with estrogen receptors?
Answer:
- Structural analogy : The compound’s phenolic core and planar imine group suggest potential interaction with estrogen receptors (ERα/ERβ). Computational docking studies can predict binding affinity to the ligand-binding domain .
- Experimental validation :
Basic: What solvents and conditions optimize recrystallization for X-ray studies?
Answer:
- Solvent selection : Ethanol or methanol due to moderate polarity and slow evaporation rates.
- Conditions : Slow cooling from saturation at 50–60°C yields single crystals. For air-sensitive compounds, use Schlenk techniques under inert gas .
Advanced: How can synthetic yield be improved using design of experiments (DOE)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
